(S)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester (S)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13715293
InChI: InChI=1S/C14H20BrNO2/c1-9-8-11(15)6-7-12(9)10(2)16-13(17)18-14(3,4)5/h6-8,10H,1-5H3,(H,16,17)/t10-/m0/s1
SMILES: CC1=C(C=CC(=C1)Br)C(C)NC(=O)OC(C)(C)C
Molecular Formula: C14H20BrNO2
Molecular Weight: 314.22 g/mol

(S)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13715293

Molecular Formula: C14H20BrNO2

Molecular Weight: 314.22 g/mol

* For research use only. Not for human or veterinary use.

(S)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C14H20BrNO2
Molecular Weight 314.22 g/mol
IUPAC Name tert-butyl N-[(1S)-1-(4-bromo-2-methylphenyl)ethyl]carbamate
Standard InChI InChI=1S/C14H20BrNO2/c1-9-8-11(15)6-7-12(9)10(2)16-13(17)18-14(3,4)5/h6-8,10H,1-5H3,(H,16,17)/t10-/m0/s1
Standard InChI Key ANJGLIPDEKZXIW-JTQLQIEISA-N
Isomeric SMILES CC1=C(C=CC(=C1)Br)[C@H](C)NC(=O)OC(C)(C)C
SMILES CC1=C(C=CC(=C1)Br)C(C)NC(=O)OC(C)(C)C
Canonical SMILES CC1=C(C=CC(=C1)Br)C(C)NC(=O)OC(C)(C)C

Introduction

(S)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester is a complex organic compound with a specific stereochemistry, indicated by the "(S)" prefix. This compound is part of a broader class of carbamic acid esters, which are commonly used in organic synthesis due to their versatility and stability. The tert-butyl ester group provides protection for the carbamic acid functionality, making it useful in multi-step syntheses where selective deprotection is required.

Synthesis Methods

The synthesis of (S)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester typically involves the reaction of a chiral amine with a carbamoylating agent in the presence of a base, followed by protection with a tert-butyl group. The specific conditions and reagents may vary depending on the desired yield and purity.

Applications

Carbamic acid esters are widely used in organic synthesis as intermediates for the preparation of pharmaceuticals, agrochemicals, and other biologically active compounds. The tert-butyl ester group can be easily removed under acidic conditions, making it a useful protecting group in multi-step syntheses.

Biological Activity

While specific biological activities of (S)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester are not well-documented, compounds with similar structures have shown potential in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors.

Chemical Stability and Handling

These compounds are generally stable under normal storage conditions but require careful handling due to their potential reactivity with strong acids or bases, which could lead to deprotection or degradation.

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